molecular formula C10H11Cl2N B11740051 1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine

1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine

Cat. No.: B11740051
M. Wt: 216.10 g/mol
InChI Key: WGIWUCJRJIKJAU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine is a chemical compound with the molecular formula C10H11Cl2N It is characterized by a cyclopropane ring attached to a methanamine group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the reaction proceeds over several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)cyclopropane-1-methanamine is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying its interactions with biological targets.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

WGIWUCJRJIKJAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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